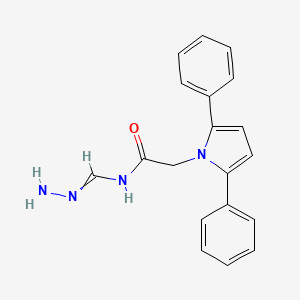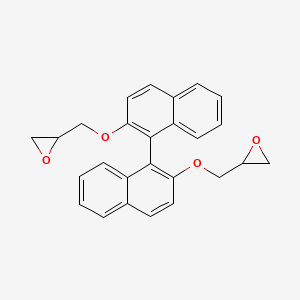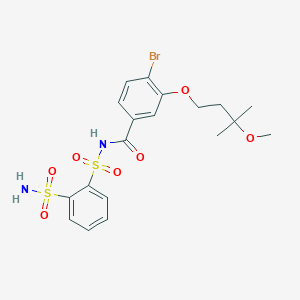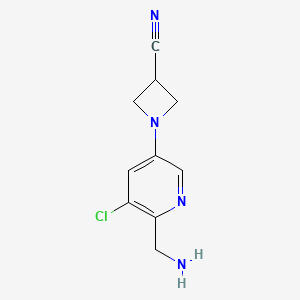
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . It is characterized by a pyrimidine ring substituted with a chloro group at the 6th position and a p-tolyl group at the 2nd position, with a methanol group attached to the 4th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-p-tolylpyrimidin-4-yl)methanol typically involves the reaction of 6-chloro-2-p-tolylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the formaldehyde reacts with the pyrimidine ring to form the methanol derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).
Major Products Formed
Oxidation: The major products are the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is the hydrogenated derivative.
Substitution: The major products are the substituted derivatives with the nucleophile replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-Chloro-2-p-tolylpyrimidin-4-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological context and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Chloro-2-phenylpyrimidin-4-yl)methanol: Similar structure but with a phenyl group instead of a p-tolyl group.
(6-Chloro-2-methylpyrimidin-4-yl)methanol: Similar structure but with a methyl group instead of a p-tolyl group.
(6-Chloro-2-ethylpyrimidin-4-yl)methanol: Similar structure but with an ethyl group instead of a p-tolyl group.
Uniqueness
(6-Chloro-2-p-tolylpyrimidin-4-yl)methanol is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the pyrimidine ring can also affect its interactions with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C12H11ClN2O |
|---|---|
Molekulargewicht |
234.68 g/mol |
IUPAC-Name |
[6-chloro-2-(4-methylphenyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C12H11ClN2O/c1-8-2-4-9(5-3-8)12-14-10(7-16)6-11(13)15-12/h2-6,16H,7H2,1H3 |
InChI-Schlüssel |
VMDAKBNROSAAIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)
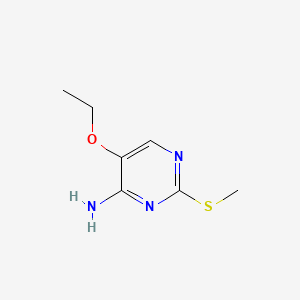
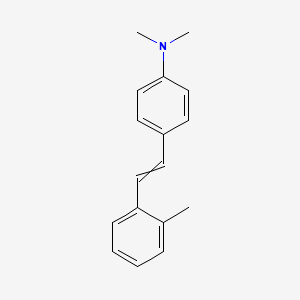
![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)




